molecular formula C16H18F3N3OS B2986554 2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide CAS No. 1797671-48-7

2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide

Cat. No. B2986554
M. Wt: 357.4
InChI Key: HGUVCBIYZAUSGC-UHFFFAOYSA-N
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Description

“2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide” is a chemical compound with the molecular formula C16H18F3N3OS and a molecular weight of 357.4. It is a derivative of thiophene, a sulfur-containing heterocycle . Thiophene derivatives are widely used in various fields such as semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them have shown significant biological activities .


Synthesis Analysis

The synthesis of this compound or similar compounds typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The process is a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a tetrahydroindazol group. The crystal packing of similar compounds is stabilized by C−H···N and N−H···N hydrogen bonds .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Research has demonstrated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures, focusing on their potential antitumor activities. These compounds have shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential in cancer therapy (H. Shams et al., 2010).

Glutaminase Inhibitors for Cancer Therapy

Another study focused on designing and synthesizing analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, to identify more potent inhibitors with improved drug-like properties. These compounds, related in structure to the queried compound, showed promising results in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential in treating cancers that are sensitive to glutaminase inhibition (K. Shukla et al., 2012).

Antimicrobial Activities of Heterocyclic Compounds

The synthesis of thiazoles and their fused derivatives has been investigated for their antimicrobial activities against various bacterial and fungal isolates. These studies underline the importance of such structures in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Optoelectronic Properties for Material Science

Research into thiazole-based polythiophenes, which share a structural resemblance to the queried compound, has explored their synthesis and optoelectronic properties. These studies are crucial for the development of materials used in optoelectronics, including thin-film transistors and solar cells, demonstrating the compound's potential application beyond pharmaceuticals (Pinar Camurlu et al., 2015).

Insecticidal Properties Against Agricultural Pests

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, an agricultural pest. Such studies highlight the compound's potential application in developing safer and more effective insecticides to protect crops from pests (A. Fadda et al., 2017).

properties

IUPAC Name

2-thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c17-16(18,19)15-12-5-1-2-6-13(12)22(21-15)8-7-20-14(23)10-11-4-3-9-24-11/h3-4,9H,1-2,5-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVCBIYZAUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

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